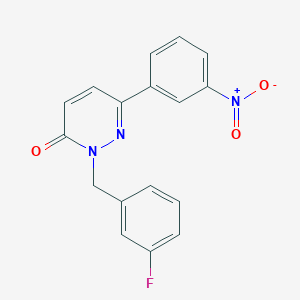

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3/c18-14-5-1-3-12(9-14)11-20-17(22)8-7-16(19-20)13-4-2-6-15(10-13)21(23)24/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRDRQHZUHZVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.

Introduction of the Nitrophenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of nitro derivatives or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one may have several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds with nitrophenyl and fluorobenzyl groups can interact with enzymes or receptors, modulating their activity. The pyridazinone core may also play a role in binding to specific proteins or nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Physical Properties

- Melting Points: Compound 3h: 92.4–94.0°C . 6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one: Crystallizes in a monoclinic system (β = 101.534°) .

- Solubility: 6-Phenyl-pyridazin-3(2H)-one derivatives exhibit variable solubility in pharmaceutical solvents like ethanol and polyethylene glycol .

Electronic and Crystallographic Insights

Biological Activity

2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The structural features of this compound, particularly the presence of fluorobenzyl and nitrophenyl groups, suggest that it may exhibit unique chemical and biological properties. This article focuses on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Key structural features include:

- Fluorobenzyl Group : Contributes to lipophilicity and potential receptor interactions.

- Nitrophenyl Group : May enhance biological activity through electron-withdrawing effects.

| Property | Value |

|---|---|

| Molecular Weight | 351.31 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (octanol/water) | Not specified |

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors to alter cellular signaling.

Therapeutic Applications

Research indicates that compounds in the pyridazinone family have shown promise in several therapeutic areas:

- Anticancer Activity : Studies suggest that pyridazinones can inhibit tumor growth by interfering with cancer cell proliferation.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various pyridazinone derivatives, including this compound, against different cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

- Antimicrobial Properties : Another investigation assessed the antimicrobial activity of related pyridazinone compounds against various bacterial strains. The findings revealed that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 2: Biological Activity Summary

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity |

| Antimicrobial | Effective against bacteria |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Computational Studies

Recent computational studies have provided insights into the electronic properties and reactivity of this compound. Frontier molecular orbital (FMO) analysis indicates a low energy gap, suggesting high reactivity and potential biological activity. Molecular docking studies have also been performed to evaluate binding affinities with target proteins associated with diseases such as COVID-19 .

Table 3: Computational Analysis Results

| Analysis Type | Findings |

|---|---|

| FMO Analysis | Low energy gap indicates reactivity |

| Molecular Docking | Favorable binding to protein targets |

Q & A

Q. What are the optimal synthetic routes for 2-(3-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as:

- Step 1 : Condensation of 3-nitrophenylhydrazine with a pyridazinone precursor under reflux conditions in ethanol or DMF .

- Step 2 : Substitution with 3-fluorobenzyl halides using a base (e.g., NaH) in anhydrous THF at 60–80°C .

Optimization involves varying solvents (polar aprotic solvents enhance nucleophilic substitution), catalysts (e.g., Pd/C for coupling reactions), and temperature. Yield and purity should be monitored via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For example, the 3-nitrophenyl group shows deshielded aromatic protons (~δ 8.2–8.5 ppm), while the fluorobenzyl group exhibits splitting due to fluorine coupling .

- IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₇H₁₁F₂N₃O₃: ~343.3 g/mol) with fragmentation patterns consistent with pyridazinone cleavage .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy. Nitro and fluorine groups may reduce aqueous solubility, requiring co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies under light, heat (40°C), and varying pH (3–9) to identify labile groups (e.g., nitro reduction under acidic conditions) .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing the nitro group with other electron-withdrawing groups) impact biological activity and target binding?

- Methodological Answer :

- SAR Study : Synthesize analogs (e.g., -CF₃, -CN, -SO₂CH₃) and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets). Molecular docking can predict interactions; nitro groups may form hydrogen bonds with active-site residues, while fluorobenzyl enhances lipophilicity for membrane penetration .

- Data Analysis : Use ANOVA to statistically validate differences in activity between analogs. Contradictions (e.g., higher potency but lower solubility) require trade-off optimization via Hansch analysis .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardization : Replicate assays under identical conditions (e.g., cell line, ATP concentration in kinase assays).

- Orthogonal Validation : Use SPR (surface plasmon resonance) for binding affinity and LC-MS for metabolite interference checks. For example, nitro group reduction to -NH₂ in cellular assays may alter activity .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers or methodological biases (e.g., differences in compound purity) .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- DFT Calculations : Predict electron density maps to identify reactive sites for functionalization. The nitro group’s electron-deficient nature may favor electrophilic substitution at the pyridazinone ring .

- MD Simulations : Simulate binding dynamics with CYP450 isoforms to assess metabolic stability. Fluorine atoms may reduce metabolism by steric hindrance .

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .

Key Research Gaps and Recommendations

- Stereochemical Effects : The fluorobenzyl group’s chirality (if present) remains unexplored. Use chiral HPLC to isolate enantiomers and compare activity .

- In Vivo Toxicity : Limited data on hepatotoxicity. Conduct Ames tests and murine LD₅₀ studies with metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.